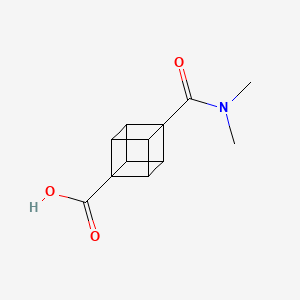
(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure Cubane is a polycyclic hydrocarbon with a cubic geometry, which imparts significant strain and unique reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid typically involves multi-step organic synthesis The initial step often includes the formation of the cubane core, which can be achieved through various methods such as the cyclization of linear precursors under high-pressure conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dimethylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme activity.
Industry: It can be used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the dimethylcarbamoyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a carbamate group but lacks the cubane structure.
tert-Butylamine: Contains an amine group and is structurally simpler.
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, differing significantly in structure.
Uniqueness
The uniqueness of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid lies in its cubane core, which imparts significant strain and unique reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Properties
IUPAC Name |
4-(dimethylcarbamoyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)9(14)11-3-6-4(11)8-5(11)7(3)12(6,8)10(15)16/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMLRXHJJFPLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)
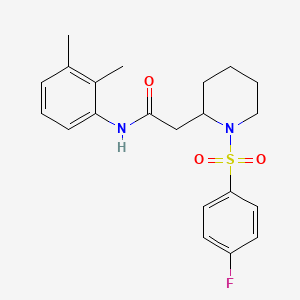
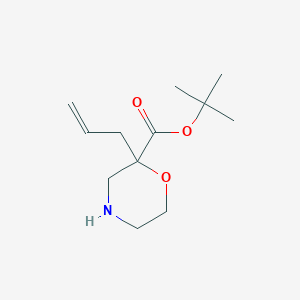
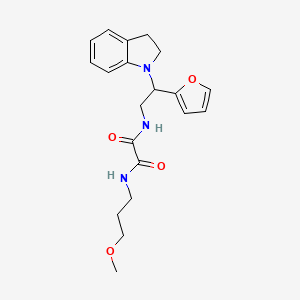
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774516.png)
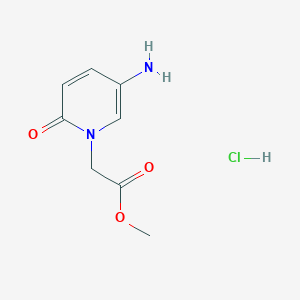
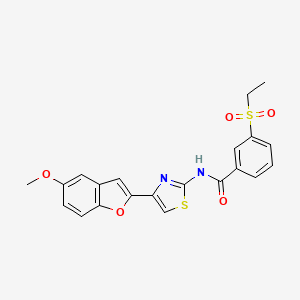
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)
![1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774522.png)
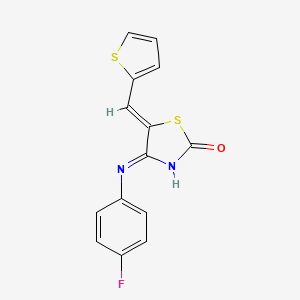
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2774527.png)
![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid](/img/structure/B2774530.png)
